Isorhodomycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

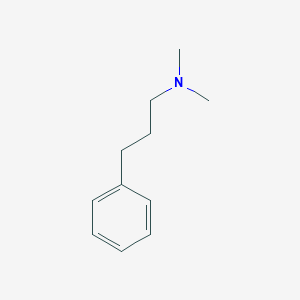

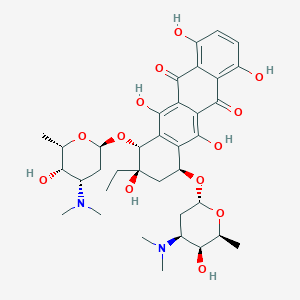

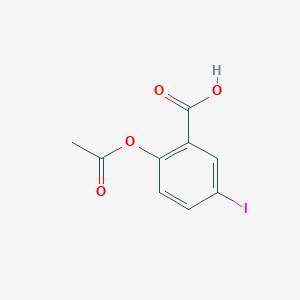

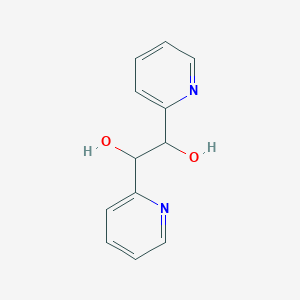

Isorhodomycin A is a natural product that was first isolated from the marine bacterium Streptomyces sp. CNS284. It belongs to the class of rhodomycins, which are known for their potent antibacterial and antitumor activities. Isorhodomycin A has been of particular interest to researchers due to its unique chemical structure and promising biological activities.

Scientific Research Applications

Antimicrobial Therapy

Isorhodomycin A, along with other antibiotics, has been a crucial element in the development of antimicrobial therapies. A significant historical milestone was the combination therapy with streptomycin and p-aminosalicylic acid, which effectively reduced the occurrence of resistance in tuberculosis treatment. The inclusion of potent drugs like rifampicin and pyrazinamide in treatment regimens further revolutionized therapy, allowing for shorter and more effective treatment durations (Mitchison, 2004).

Pulmonary Fibrosis Research

Isorhodomycin A has been studied for its potential therapeutic effects in pulmonary fibrosis. A study focusing on isorhamnetin, a related compound, showed promising results in inhibiting collagen deposition and epithelial-mesenchymal transition (EMT) in bleomycin-induced pulmonary fibrosis models. This suggests a potential pathway for isorhodomycin A in treating similar conditions (Zheng et al., 2018).

Genetic Engineering of Antibiotics

Isorhodomycin A's chemical class has been explored in genetic engineering to produce hybrid antibiotics. By transferring biosynthetic genes between strains producing different antibiotics, novel compounds with potentially enhanced properties can be created. This approach opens up new possibilities for the development of more effective antibiotics (Hopwood et al., 1985).

Understanding Antibiotic Mechanisms

Research on antibiotics like isorhodomycin A has contributed to a deeper understanding of the mechanisms of various antibiotics. This knowledge is crucial in developing more effective treatment strategies and combating drug resistance. Studies on antibiotics' effects on cell membranes and cell division proteins provide valuable insights into their mechanisms of action (Pogliano, Pogliano, & Silverman, 2012).

Plant Growth-Regulating Activity

Isorhodomycin A, along with other non-medical application antibiotics, has been studied for its potential as a plant growth regulator. This research indicates the possibility of using such compounds in agriculture to enhance crop yields in an eco-friendly manner (Boikova et al., 2019).

properties

CAS RN |

1403-81-2 |

|---|---|

Product Name |

Isorhodomycin A |

Molecular Formula |

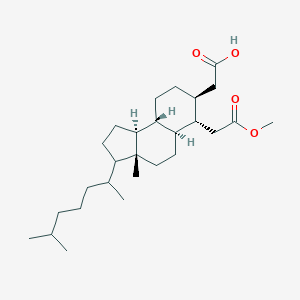

C36H48N2O13 |

Molecular Weight |

716.8 g/mol |

IUPAC Name |

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C36H48N2O13/c1-8-36(47)13-20(50-21-11-16(37(4)5)29(41)14(2)48-21)25-28(35(36)51-22-12-17(38(6)7)30(42)15(3)49-22)34(46)27-26(33(25)45)31(43)23-18(39)9-10-19(40)24(23)32(27)44/h9-10,14-17,20-22,29-30,35,39-42,45-47H,8,11-13H2,1-7H3/t14-,15-,16-,17-,20-,21-,22-,29+,30+,35+,36+/m0/s1 |

InChI Key |

ZWVCTHFFGBPZIN-OCSXNPFMSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O |

SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)